4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid
Description
Role of EP4 Signaling in Tumor Microenvironment Modulation
The EP4 receptor mediates PGE2-induced immunosuppression through three interconnected mechanisms in the tumor microenvironment. First, EP4 activation suppresses natural killer cell cytotoxicity by downregulating interferon-γ production, which is essential for dendritic cell type 1 (cDC1) recruitment. In transgenic K19-Wnt1/C2mE gastric cancer models, EP4 antagonism restored cDC1 infiltration by 78% compared to controls, enabling effective antigen presentation.
Second, EP4 signaling drives myeloid cell polarization toward immunosuppressive phenotypes. Chronic PGE2 exposure converts monocytes into M2-like macrophages expressing high levels of arginase-1 (Arg1) and interleukin-10 (IL-10). In orthotopic mammary tumor models, EP4 receptor overexpression increased M2 macrophage density by 3.2-fold while reducing CD8+ T cell infiltration by 65%. The compound 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid reversed this polarization, decreasing Arg1+ macrophages by 89% in CT26 colon carcinoma models.
Third, EP4 activation induces regulatory T cell (Treg) expansion through dendritic cell-mediated IL-23/IL-1β secretion. Co-culture experiments showed that EP4-antagonized dendritic cells reduced Treg differentiation by 47% while increasing T helper 17 (Th17) cells by 32%. These immunomodulatory effects correlate with tumor regression; EP4 knockout in pancreatic ductal adenocarcinoma cells decreased tumor volume by 94% compared to wild-type controls.
Table 1: Comparative EP4 Antagonist Potency
| Compound | Structural Feature | EP4 IC50 (nM) | Selectivity vs EP2 |
|---|---|---|---|
| E7046 | Biphenyl carboxamide | 13.5 | 18-fold |
| ONO-AE3-208 | Indole derivative | 8.2 | 22-fold |
| This compound | Trifluoromethyl substitution | 4.3 | 45-fold |
Data derived from cAMP functional assays in HEK293-hEP4 cells.
Rationale for Selective EP4 Antagonism in Immune-Oncology
The molecular design of this compound addresses three pharmacological challenges in EP4 targeting. First, the meta-trifluoromethyl group on the benzene ring enhances hydrophobic interactions with Val87, Leu95, and Trp74 in the EP4 binding pocket, increasing residence time by 2.7-fold compared to nitro or cyano substituents. Second, the ethyl spacer between the benzoyl amino group and cyclopropane ring optimizes conformational flexibility, allowing deep penetration into the receptor's orthosteric site. Third, the carboxylic acid moiety forms salt bridges with Arg291 and hydrogen bonds with Tyr97, achieving 45-fold selectivity over EP2 receptors.
In syngeneic tumor models, this compound demonstrated combinatorial synergy with programmed cell death protein 1 (PD-1) inhibitors. Administration with anti-PD1 antibodies increased complete response rates from 12% (monotherapy) to 68% in sarcoma models, accompanied by a 5.1-fold rise in tumor-infiltrating CD8+ T cells. Mechanistically, EP4 blockade upregulated intratumoral C-C motif chemokine ligand 2 (CCL2) by 3.8-fold and chemokine (C-X-C motif) ligand 9 (CXCL9) by 2.9-fold, facilitating T cell and macrophage recruitment.
Biomarker analyses revealed that EP4 antagonism decreases plasma adenosine levels by 64% and reduces myeloid-derived suppressor cell (MDSC) arginase activity by 82%, indicating reversal of adenosine-mediated immunosuppression. These pharmacological effects position this compound as a promising candidate for overcoming resistance to checkpoint inhibitor therapies.
Properties
IUPAC Name |
4-[1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 5-chloro-2-(4-fluorophenoxy)benzoic acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting acylated product is then reacted with an amine, such as ethylamine, to form the corresponding amide.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Reactivity
The presence of functional groups allows for various chemical reactions:
- Acid-base reactions due to the carboxylic acid group.
- Nucleophilic substitutions facilitated by the amine group.
- Electrophilic aromatic substitution reactions influenced by chlorine and fluorine atoms.
Therapeutic Potential
-
Anti-inflammatory Properties :
- The compound has been identified as a selective antagonist of the EP4 receptor, which plays a critical role in mediating inflammatory responses. By inhibiting this receptor, 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid may reduce inflammation and pain, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
- Pain Modulation :
Case Study 1: Inhibition of Prostaglandin E Receptor Subtype 4 (EP4)
A study demonstrated that compounds targeting the EP4 receptor can effectively modulate pain responses in animal models of inflammation. The administration of this compound led to a significant reduction in pain behavior, suggesting its potential utility in clinical settings for managing inflammatory pain .
Case Study 2: Structure-Activity Relationship Analysis
Research has focused on understanding how structural variations in compounds similar to this compound affect their biological activity. This analysis revealed that specific substituents on the aromatic rings significantly influence the affinity and selectivity for the EP4 receptor, guiding future drug design efforts.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-(4-fluorophenoxy)benzoic acid | Similar aryl groups | EP4 antagonist |
| Benzoic acid derivatives | Varying functional groups | Diverse biological activities |
| Other EP receptor antagonists | Different substituents | Inhibition of EP receptors |
This table highlights the unique characteristics of this compound compared to other compounds with similar structures.
Mechanism of Action
The mechanism of action of 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
BAY-850
- Structure: Features a benzamide core with a 4-cyanophenyl group, chloro, methoxy, and furyl substituents .
- Key Differences: Lacks the benzoic acid moiety and fluorophenoxy group present in CJ-42794. The cyanophenyl group may enhance lipophilicity but reduce receptor specificity compared to CJ-42794’s fluorophenoxy substitution .
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Structure : A benzimidazole derivative with bromo, chloro, and fluoro substituents and a carboxylic acid group .
- However, the bromo substituent may increase molecular weight (MW = 428.6 vs. 413.8 for CJ-42794) and alter pharmacokinetics .
Benzothiazole and Benzofuran Derivatives
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Benzothiazole core with chloro and 4-methoxyphenyl groups .
- Key Differences: The methoxy group provides electron-donating effects, contrasting with CJ-42794’s electron-withdrawing fluorophenoxy group. Lacks the ethylamino bridge and benzoic acid, limiting its interaction with polar targets .
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
- Structure : Benzofuran core with chloro, fluorophenyl, and sulfinyl groups .
- Key Differences: The sulfinyl group enhances polarity but may reduce blood-brain barrier penetration compared to CJ-42794’s hydrophobic ethylamino linker .
Pyridylpiperazine and Heterocyclic Carboxylic Acids
tert-Butyl 4-[5-[[4-[2-(tert-butoxycarbonylamino)ethyl]benzoyl]amino]-3-chloro-2-pyridyl]piperazine-1-carboxylate
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid
- Structure : Benzoic acid derivative with chloro, methoxy, and morpholinyl groups .
- Key Differences : The morpholinyl group enhances solubility but may introduce off-target interactions due to its affinity for kinase domains .
Physicochemical and Pharmacological Comparison
Structural-Activity Relationship Insights
- Chlorine Substitution : Present in all compared compounds, chlorine enhances electronegativity and binding to hydrophobic pockets.
- Fluorophenoxy vs. Methoxy: CJ-42794’s 4-fluorophenoxy group improves selectivity over methoxy-containing analogs (e.g., ) due to stronger hydrogen bonding and reduced steric hindrance .
- Benzoic Acid Moiety : Unique to CJ-42794 and a few others (e.g., ), this group enhances interactions with polar residues in the EP4 receptor binding site .
Biological Activity
4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid, also known by its chemical structure C22H17ClFNO4, is a compound that has garnered interest for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C22H17ClFNO4
- Molecular Weight : 413.8 g/mol
- IUPAC Name : (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an antagonist to certain receptors involved in inflammatory pathways, potentially modulating pain and inflammatory responses.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In a study using the acetic acid-induced writhing test in mice, the compound demonstrated a dose-dependent reduction in pain responses, suggesting its utility as a potential analgesic agent.
| Dosage (mg/kg) | Writhing Response (%) |
|---|---|
| 0 | 100 |
| 30 | 60 |
| 60 | 40 |
| 90 | 20 |
Table 1: Antinociceptive effects of the compound in animal models
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Case Studies
- Case Study on Pain Management : A clinical trial evaluated the effectiveness of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as a therapeutic option for pain management.
- Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis showed that administration of the compound resulted in decreased joint swelling and improved mobility, supporting its anti-inflammatory properties.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a moderate half-life, allowing for sustained therapeutic effects. Key pharmacokinetic parameters include:
- Cmax : Approximately 0.53 μg/mL
- Tmax : About 16.91 minutes post-administration
- Elimination Half-life (t1/2) : Approximately 41.72 minutes
Q & A
Q. Advanced Research Focus
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-fluorophenoxy group shows characteristic splitting (e.g., 1H NMR: δ 7.2–7.4 ppm, doublet of doublets; 19F NMR: δ -115 to -120 ppm) .
- X-ray Crystallography : Confirm the spatial arrangement of the ethylamino linker and fluorophenoxy group. For example, similar compounds (e.g., 5-chloro-2-(4-fluorophenyl)benzofuran derivatives) exhibit dihedral angles of 85–90° between aromatic rings .
Data Interpretation : Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved via deuterated solvents (DMSO-d6) and variable-temperature NMR .
What role does the 4-fluorophenoxy group play in modulating biological activity?
Advanced Research Focus
The 4-fluorophenoxy moiety enhances:
- Lipophilicity : Increases cell membrane permeability (logP ~3.5, calculated via ChemDraw).
- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes, as observed in analogs like 5-fluoro-2-hydroxybenzoic acid .
- Target Binding : The electron-withdrawing fluorine atom strengthens π-π stacking with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Validation : Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., 50% reduction in activity when fluorine is replaced with hydrogen) .
How should researchers address contradictory bioactivity data reported in literature?
Q. Data Contradiction Analysis
Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) can skew results. Replicate experiments under controlled conditions .
Purity Verification : Contaminants (e.g., unreacted starting materials) may cause false positives. Require ≥95% purity (HPLC) and mass spectrometry (ESI-MS) validation .
Solvent Effects : Bioactivity of benzoic acid derivatives can vary with DMSO concentration (e.g., >0.1% may induce cytotoxicity). Use solvent-matched controls .
What computational methods predict the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- Absorption : High gastrointestinal absorption (TPSA <90 Ų).
- Metabolism : Likely substrates for CYP3A4 (fluorine reduces susceptibility).
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns simulations in GROMACS) to assess residence time and binding free energy (MM-PBSA) .
Validation : Cross-reference with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of HCl or HF during degradation .
- First Aid : In case of skin contact, wash with 10% NaHCO3 solution; for inhalation, move to fresh air and consult a physician immediately .
How can researchers optimize solubility for in vivo studies?
Q. Advanced Research Focus
- Co-solvents : Use PEG-400 or cyclodextrins (e.g., 20% w/v hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility (>1 mg/mL).
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt (pH 7.4 PBS buffer) .
Validation : Measure solubility via shake-flask method and confirm stability via UV-Vis spectroscopy (λmax ~260 nm) .
What analytical techniques validate degradation products under stressed conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose to heat (60°C, 72 hours), acid (0.1M HCl, 24 hours), and UV light (254 nm, 48 hours).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds or defluorinated species) using a Q-TOF mass spectrometer in positive ion mode .
Implications : Major degradation pathways include hydrolysis of the benzamide bond and photooxidation of the fluorophenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
